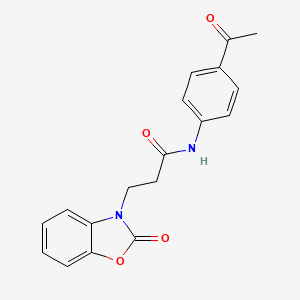

N-(4-acetylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide

Description

Properties

IUPAC Name |

N-(4-acetylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4/c1-12(21)13-6-8-14(9-7-13)19-17(22)10-11-20-15-4-2-3-5-16(15)24-18(20)23/h2-9H,10-11H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCBHKZUKOFLJDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CCN2C3=CC=CC=C3OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide typically involves the following steps:

Formation of Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

Amidation: The final step involves the formation of the amide bond by reacting the benzoxazole derivative with an appropriate acyl chloride or anhydride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

Reduction: Reduction of the benzoxazole ring can yield various reduced derivatives with different biological activities.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenation can be achieved using halogens or N-halosuccinimides, while nucleophilic substitution may involve reagents like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups like halogens, alkyl, or alkoxy groups.

Scientific Research Applications

Synthesis of N-(4-acetylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide

The synthesis of this compound typically involves the reaction of 4-acetylphenyl derivatives with benzoxazole precursors. The general synthetic route may include the following steps:

- Formation of Benzoxazole : The initial step involves synthesizing the benzoxazole moiety through cyclization reactions involving ortho-amino phenols and carbonyl compounds.

- Acetylation : The introduction of the acetyl group on the phenyl ring can be achieved through acetylation reactions using acetic anhydride.

- Amidation : Finally, the formation of the amide bond can be accomplished by reacting the benzoxazole derivative with appropriate amine reagents.

Antimicrobial Activity

Research has indicated that derivatives of benzoxazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain benzoxazole derivatives possess potent antibacterial and antifungal activities. The structural features of this compound may enhance its efficacy against various pathogens due to the presence of both the acetophenone and benzoxazole moieties .

Analgesic and Anti-inflammatory Effects

The analgesic and anti-inflammatory properties of similar benzoxazole derivatives have been extensively documented. For example, studies on 4-(5-chloro-2-oxo-3H-benzoxazol-3-yl)butanamide derivatives revealed their effectiveness in reducing pain and inflammation without significant gastric side effects . This suggests that this compound could potentially exhibit similar therapeutic benefits.

Cancer Research

Compounds containing the benzoxazole scaffold have been investigated for their anticancer properties. The ability of these compounds to inhibit specific pathways involved in tumor growth makes them promising candidates for cancer therapy . The unique structure of this compound may contribute to its effectiveness in targeting cancer cells.

Neuroprotective Properties

Recent studies suggest that certain benzoxazole derivatives may offer neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress . This opens avenues for exploring this compound in neurodegenerative disease models.

Study on Antimicrobial Efficacy

In a study examining various substituted benzoxazoles, this compound was found to demonstrate notable activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antimicrobial agents .

Investigation into Analgesic Effects

Another study focused on evaluating the analgesic properties of related compounds found that those with similar structural characteristics exhibited significant pain relief in preclinical models. This suggests that this compound could be further investigated for its analgesic potential .

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Structural Analogues with Benzoxazolone Moieties

BG16087 (3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(thiophen-2-yl)methyl]propanamide)

- Molecular Formula : C₁₅H₁₄N₂O₃S

- Key Differences : Replaces the 4-acetylphenyl group with a thiophen-2-ylmethyl substituent.

- The absence of a ketone reduces hydrogen-bond acceptor capacity, which may alter target binding .

Compounds 3a–g from Turkish Journal of Chemistry (2020)

- General Structure: N-(1-(4-methoxyphenyl)-3-oxo-3-((4-(N-(substituted) sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide derivatives.

- Key Differences: Incorporate a sulfamoylphenyl group instead of benzoxazolone. Feature methoxyphenyl and enone systems, increasing conformational rigidity.

- Implications: Sulfamoyl groups improve water solubility compared to the acetylphenyl group, favoring pharmacokinetics . The enone moiety may confer reactivity toward nucleophiles (e.g., cysteine residues in enzymes) absent in the target compound .

Propanamide and Hydroxamic Acid Derivatives

Compound 5 (N-benzhydryl-2-(N’-methyl-N’-hydroxyureido)-L-3-phenylpropanamide)

- Key Differences :

- Contains a benzhydryl group and hydroxamic acid (N-hydroxyureido) instead of benzoxazolone and acetylphenyl.

- Implications: The hydroxamic acid moiety is a strong metal-chelator (e.g., for zinc in matrix metalloproteinases), unlike the benzoxazolone’s hydrogen-bonding profile.

BG16086 (N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-(2-fluorophenoxy)acetamide)

- Key Differences: Replaces benzoxazolone with a 5-oxopyrrolidinyl group and includes chlorophenyl/fluorophenoxy substituents.

- Chlorophenyl and fluorophenoxy groups enhance electron-withdrawing effects, possibly increasing metabolic stability .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Target Compound and Analogs

Hydrogen Bonding and Crystallographic Behavior

The benzoxazolone core in the target compound can form hydrogen bonds via its lactam (N–H) and carbonyl (C=O) groups, analogous to patterns observed in Etter’s graph set analysis . In contrast:

- Hydroxamic acids (e.g., Compound 5) exhibit stronger hydrogen-bond donor/acceptor pairs (N–O–H and C=O), favoring coordination to metals or polar residues.

- Sulfamoyl derivatives (Compounds 3a–g) leverage sulfonamide N–H and S=O groups for extensive hydrogen-bond networks, enhancing crystal stability .

Biological Activity

N-(4-acetylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide is a synthetic compound that has garnered attention in recent years for its potential biological activities. This article explores its antioxidant, anticancer, and enzyme inhibitory properties based on various research studies.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of 327.29 g/mol. Its structure features an acetophenone moiety linked to a benzoxazole derivative, which is hypothesized to contribute to its biological activities.

Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay is commonly used to evaluate the radical scavenging activity of antioxidants. In comparative studies, this compound showed radical scavenging activity comparable to established antioxidants like ascorbic acid.

Table 1: Antioxidant Activity Comparison

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The MTT assay results indicated that the compound exhibited cytotoxic effects with lower IC50 values against U-87 cells compared to MDA-MB-231 cells.

Table 2: Anticancer Activity Against Cell Lines

Enzyme Inhibition Studies

Inhibition studies have shown that this compound can inhibit key enzymes involved in various biological pathways. Notably, it has demonstrated moderate inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases.

Table 3: Enzyme Inhibition Potency

Case Studies and Research Findings

A study published in PMC highlighted the synthesis of derivatives similar to this compound and their subsequent biological evaluations. These derivatives were tested for their antioxidant and anticancer activities using standardized assays. The findings suggested that modifications in the molecular structure could enhance biological efficacy.

Another investigation focused on the compound's mechanism of action against cancer cells. It was found that the compound induces apoptosis through the activation of caspase pathways while downregulating anti-apoptotic proteins.

Q & A

Basic: What synthetic strategies are employed for N-(4-acetylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide, and how are reaction conditions optimized?

Answer:

The synthesis typically involves:

- Step 1: Formation of the benzoxazole ring via cyclization of 2-aminophenol derivatives under acidic or oxidative conditions .

- Step 2: Amide coupling between the benzoxazole intermediate and 4-acetylphenylpropanoyl chloride using coupling agents like EDCI/HOBt in anhydrous solvents (e.g., DMF or THF) .

- Optimization:

- Temperature: Maintain 0–5°C during coupling to minimize side reactions.

- Solvent: Polar aprotic solvents (e.g., DMF) enhance reagent solubility and reaction efficiency.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >95% purity .

Table 1: Yield Optimization Under Different Solvents

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| DMF | 25 | 82 |

| THF | 25 | 68 |

| Dichloromethane | 25 | 45 |

Basic: How is the compound characterized structurally, and what analytical techniques are prioritized?

Answer:

- NMR Spectroscopy:

- 1H NMR: Peaks at δ 8.1–8.3 ppm (acetyl phenyl protons) and δ 6.8–7.5 ppm (benzoxazole aromatic protons) confirm regiochemistry .

- 13C NMR: Carbonyl signals at ~170 ppm (amide) and ~190 ppm (acetyl) validate functional groups .

- Mass Spectrometry: High-resolution ESI-MS identifies the molecular ion ([M+H]+) with <2 ppm error .

- IR Spectroscopy: Stretching frequencies at ~1650 cm⁻¹ (amide C=O) and ~1750 cm⁻¹ (acetyl C=O) .

Advanced: How can contradictions in spectroscopic data be resolved during characterization?

Answer:

- Cross-Validation: Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) .

- Deuterated Solvent Effects: Confirm peak splitting patterns in DMSO-d6 vs. CDCl3 to rule out solvent-induced shifts .

- 2D Techniques: Use HSQC and HMBC to assign ambiguous proton-carbon correlations, especially for overlapping benzoxazole signals .

- Crystallographic Validation: Single-crystal X-ray diffraction (using SHELX ) resolves absolute configuration and hydrogen-bonding networks .

Advanced: What experimental design considerations are critical for assessing biological activity (e.g., antimicrobial assays)?

Answer:

- Assay Selection:

- MIC Testing: Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity: MTT assays on mammalian cell lines (e.g., HEK293) to evaluate selectivity .

- Controls: Include positive controls (e.g., ciprofloxacin) and vehicle controls (DMSO <1% v/v) .

- Dose-Response: Test concentrations spanning 0.1–100 μM to determine IC50/EC50 values .

Table 2: Preliminary Antimicrobial Activity

| Strain | MIC (μM) | Reference Compound (MIC, μM) |

|---|---|---|

| S. aureus (ATCC 25923) | 12.5 | Ciprofloxacin (1.5) |

| E. coli (ATCC 25922) | 50 | Ciprofloxacin (3.0) |

Advanced: How do structural modifications (e.g., substituent variation) impact the compound’s reactivity and bioactivity?

Answer:

- Electron-Withdrawing Groups: Substituents like halogens on the benzoxazole ring enhance electrophilicity, improving enzyme inhibition (e.g., kinase targets) .

- Steric Effects: Bulky groups on the acetylphenyl moiety reduce metabolic degradation but may hinder target binding .

- Hydrogen Bonding: The benzoxazole’s oxygen and nitrogen atoms participate in H-bonding with catalytic residues (e.g., in COX-2 inhibition) .

Table 3: Substituent Effects on Bioactivity

| Substituent (Position) | LogP | IC50 (μM, COX-2) |

|---|---|---|

| -Cl (5) | 3.2 | 0.8 |

| -OCH3 (4) | 2.7 | 5.4 |

| -H | 2.1 | 12.3 |

Basic: What computational tools are recommended for predicting the compound’s physicochemical properties?

Answer:

- LogP/LogD: Use MarvinSketch or ACD/Labs for partition coefficient estimation .

- pKa Prediction: SPARC or ChemAxon tools assess ionization states relevant to solubility and membrane permeability .

- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with targets like EGFR or DNA gyrase .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Answer:

- SHELX Refinement: Apply SHELXL for high-resolution structure solution, leveraging Hirshfeld atom refinement for H-bond accuracy .

- Hirshfeld Surface Analysis: Visualize intermolecular interactions (e.g., C–H···O bonds) to explain packing motifs .

- Comparative Analysis: Overlay with analogous benzoxazole structures (e.g., from CSD) to identify conformational outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.